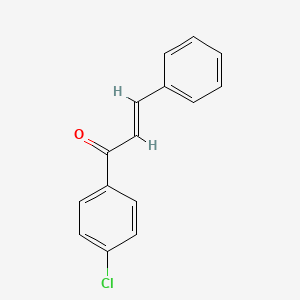

4'-Chlorochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINIOLNGCQCSM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313946 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-22-9, 956-02-5 | |

| Record name | trans-4′-Chlorochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4′-Chlorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Chlorochalcone: A Comprehensive Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of 4'-Chlorochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic routes, and a critical analysis of its burgeoning biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and insights into its therapeutic potential.

Core Molecular Structure and Physicochemical Profile

This compound, systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a chalcone derivative distinguished by a chlorine atom at the para-position of one of its phenyl rings.[1][2] This substitution significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.

The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4] This enone linker is a key pharmacophore, rendering the molecule susceptible to various chemical transformations and interactions with biological targets.[5] The trans configuration of the double bond is confirmed by the coupling constants of the enone protons (J ≈ 15–16 Hz).[2]

Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | [2][6] |

| CAS Number | 956-02-5 | [1][2][7] |

| Molecular Formula | C₁₅H₁₁ClO | [1][2][7] |

| Molecular Weight | 242.70 g/mol | [2][6][7] |

| Appearance | White to yellow crystalline powder or solid | [1][8] |

| Melting Point | 97-101 °C | [2][8] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water.[1][8] | |

| Crystal System | Monoclinic, Space Group P2₁/c | [2][9] |

The limited aqueous solubility of this compound is a critical consideration for its formulation and delivery in biological systems, highlighting the importance of developing suitable carrier systems or prodrug strategies.[1]

Synthesis and Spectroscopic Characterization

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation .[10][11] This base-catalyzed aldol condensation reaction involves the reaction of 4'-chloroacetophenone with benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize this compound.

Materials:

-

4'-Chloroacetophenone

-

Benzaldehyde

-

Ethanol (or Methanol)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Stirring apparatus

-

Beaker or flask

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Preparation: Dissolve equimolar amounts of 4'-chloroacetophenone and benzaldehyde in ethanol in a flask. The use of ethanol is advantageous as it is a relatively "green" solvent and provides good solubility for the reactants.[2]

-

Catalyst Addition: While stirring the solution, slowly add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide. The base deprotonates the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the benzaldehyde.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, pour the mixture into cold water or an ice bath to precipitate the crude this compound.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Key absorption bands include a strong C=O stretching vibration around 1651 cm⁻¹ (characteristic of an α,β-unsaturated ketone) and a C=C trans bending vibration around 979 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the aromatic protons and the vinylic protons of the enone system. The large coupling constant (J ≈ 15–16 Hz) for the vinylic protons confirms the trans-stereochemistry.[2] ¹³C NMR will show distinct signals for the carbonyl carbon and the carbons of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 242.7).

Biological Activities and Therapeutic Potential

This compound has emerged as a promising scaffold in drug discovery due to its diverse range of biological activities.[8][12] The presence of the chlorine atom, an electron-withdrawing group, is believed to enhance its biological efficacy.[5]

Antimicrobial Activity

Chalcones substituted with a chlorine atom have demonstrated significant efficacy in inhibiting the growth of various microbial strains.[3][13] Studies have shown that this compound and its derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans.[3][14] The antimicrobial activity is thought to be related to the interaction of the α,β-unsaturated ketone system with microbial enzymes or other cellular components.

Anticancer Potential

The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines.[10] In vitro studies are crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key indicator of cytotoxic potency.[10] The proposed mechanisms of anticancer activity include the induction of oxidative stress in cancer cells and interaction with enzymes or receptors involved in cell signaling pathways.[2]

Anti-inflammatory and Antioxidant Properties

Chalcones, in general, are known for their anti-inflammatory and antioxidant activities.[3][15] this compound has been investigated for its ability to inhibit the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in inflammatory processes.[16]

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[2] It is hypothesized that it may reduce the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's pathology, although further research is needed to validate these findings.[2]

Other Potential Applications

-

Metal Chelation: this compound can form complexes with metal ions like copper and iron, making it a valuable tool in metal chelation studies and for the development of sensors for heavy metal detection.[2]

-

Drug Design Scaffold: The this compound framework has been utilized as a starting point for the design of molecular hybrids with other pharmacophores to enhance therapeutic efficacy, for example, in the development of antimalarial agents.[11][17]

Future Directions and Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with a wide spectrum of biological activities, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold are needed to optimize its potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies are required to fully understand the molecular mechanisms underlying its various biological effects.

-

Pharmacokinetic Profiling: Comprehensive in vivo studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate.

-

Formulation Development: Addressing its limited aqueous solubility through advanced formulation strategies will be key to unlocking its full therapeutic potential.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorochalcone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4′-Bromo-4-chlorochalcone. Retrieved from [Link]

-

MDPI. (2024, September 3). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]

-

MDPI. (2024, September 8). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 8). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed. Retrieved from [Link]

-

International Union of Crystallography. (1994). Structure of 4-chlorochalcone. Retrieved from [Link]

-

ResearchGate. (2024, April 1). Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. Retrieved from [Link]

-

AIP Publishing. (2021, September 28). Synthesis and biological activity of chlorochalcone derivative. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Biological Activity of Chlorochalcone Derivative. Retrieved from [Link]

-

ATB. (n.d.). 4-Chlorochalcone. Retrieved from [Link]

-

SpringerLink. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Retrieved from [Link]

-

Frontiers. (2022, August 4). Structural modification and antibacterial property studies of natural chalcone sanjuanolide. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular hybrid obtained from a combination of this compound (red).... Retrieved from [Link]

Sources

- 1. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 956-02-5 [smolecule.com]

- 3. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides | MDPI [mdpi.com]

- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C15H11ClO | CID 5377008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. 4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. 4-Chlorochalcone | hMAO-B inhibitor | Antioxidant | TargetMol [targetmol.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Chlorochalcone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Chlorochalcone, a synthetic chalcone derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis via the Claisen-Schmidt condensation, physicochemical properties, and its burgeoning role in drug discovery, supported by detailed protocols and mechanistic insights.

Core Identification and Physicochemical Properties

This compound, systematically named (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, is a chalcone derivative characterized by a chlorine substituent on one of its aromatic rings.[1][2] Chalcones, in general, are precursors to flavonoids and are noted for their α,β-unsaturated ketone core, which is crucial for their biological activity.[3][4]

It is important to distinguish this compound from its isomer, 4-Chlorochalcone. The former has the chlorine atom on the phenyl ring attached to the carbonyl group, while the latter has it on the phenyl ring attached to the double bond.[5] The synthesis of this compound specifically requires the reaction between 4-chloroacetophenone and benzaldehyde.[5]

A summary of its key identifiers and properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | [1] |

| Synonyms | 4-Chlorophenylstyryl ketone, Benzilidene-4-chloroacetophenone | [2][6] |

| CAS Number | 956-02-5 | [1][6] |

| Molecular Formula | C₁₅H₁₁ClO | [1][6] |

| Molecular Weight | 242.70 g/mol | [1][7] |

| Appearance | White to yellow crystalline solid | [2][6] |

| Melting Point | 97-101 °C | [1][6] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [2] |

Synthesis of this compound: The Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation.[3][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[1][3] For the synthesis of this compound, the specific reactants are 4-chloroacetophenone and benzaldehyde.[5]

The general workflow for the synthesis is depicted below:

Caption: Workflow for the synthesis of this compound via Claisen-Schmidt condensation.

Detailed Experimental Protocol:

The following is a representative protocol for the laboratory-scale synthesis of this compound:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[3]

-

Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) to the flask. The base acts as a catalyst to facilitate the condensation.[8]

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate.[3]

-

Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess NaOH.[9]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[8]

-

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[10]

Biological Activities and Potential Therapeutic Applications

This compound has garnered significant attention in the field of drug discovery due to its wide spectrum of biological activities. The presence of the α,β-unsaturated ketone moiety is believed to be a key structural feature responsible for its pharmacological effects, likely through Michael addition reactions with biological nucleophiles.[4]

Anticancer Potential: Chalcones have been extensively studied for their anticancer properties.[11][12] They have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress tumor angiogenesis.[11] this compound, in particular, has been investigated for its cytotoxic effects against various cancer cell lines.[2] The proposed mechanism often involves the modulation of key signaling pathways involved in cell proliferation and survival.

Caption: Potential anticancer mechanism of this compound.

Other notable biological activities include:

-

Antimicrobial Activity: this compound has demonstrated efficacy against various bacterial and fungal strains.[2][4]

-

Anti-inflammatory Properties: Chalcones are known to possess anti-inflammatory effects.[13]

-

Antioxidant Activity: Some studies have indicated the antioxidant potential of chlorochalcone derivatives.[13]

-

Neuroprotective Effects: There is emerging research into the potential of this compound as a therapeutic agent for neurodegenerative diseases like Alzheimer's, possibly by reducing the aggregation of beta-amyloid plaques.[1]

Conclusion and Future Directions

This compound is a versatile and synthetically accessible compound with a rich pharmacological profile. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, optimize its structure for enhanced potency and selectivity, and evaluate its safety and efficacy in preclinical and clinical settings. The continued exploration of this compound and its derivatives holds significant promise for addressing unmet needs in cancer therapy, infectious diseases, and neurodegenerative disorders.

References

- This compound | 22966-22-9 - Benchchem.

- Buy this compound | 956-02-5 - Smolecule.

- 4-Chlorochalcone 97 956-04-7 - Sigma-Aldrich.

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem.

- This compound AldrichCPR - Sigma-Aldrich.

- This compound | 956-02-5 - ChemicalBook.

- CAS 956-02-5: this compound - CymitQuimica.

- Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt. - ResearchGate.

- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry.

- Chalcone Synthesis & Antibacterial Study | PDF - Scribd.

- Synthesis and biological activity of chlorochalcone derivative - AIP Publishing.

-

4-Chlorochalcone | C15H11ClO | CID 5377022 - PubChem. Available at: [Link]

-

4-fluoro/4-chloro chalcone. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Chlorochalcone Derivative - AIP Publishing. Available at: [Link]

-

SYNTHESIS OF CHALCONES - Jetir.Org. Available at: [Link]

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC - PubMed Central. Available at: [Link]

-

Claisen Schmidt condensation reaction for chalcone synthesis. - ResearchGate. Available at: [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. Available at: [Link]

Sources

- 1. Buy this compound | 956-02-5 [smolecule.com]

- 2. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 956-02-5 [chemicalbook.com]

- 7. 4-氯查耳酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

Introduction: The Significance of the Chalcone Scaffold

An In-depth Technical Guide to the Synthesis of 4'-Chlorochalcone for the Modern Researcher

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of this compound. We move beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and the necessary techniques for validation, ensuring a reproducible and reliable outcome for beginners and seasoned chemists alike.

Chalcones are a vital class of organic compounds, chemically defined as 1,3-diaryl-2-propen-1-ones. They represent a core structural motif in a wide array of natural products, particularly flavonoids and isoflavonoids.[1] Their significance extends into medicinal chemistry, where the chalcone scaffold serves as a "privileged structure" for developing potent therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

The target molecule of this guide, this compound ((E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one), is a halogenated derivative that has been explored for its own unique biological potential.[4] Its synthesis is a classic and highly illustrative example of the Claisen-Schmidt condensation, making it an excellent introductory synthesis for those new to carbon-carbon bond formation reactions.

The Core Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[5][6] This reaction involves an aromatic ketone reacting with an aromatic aldehyde that lacks α-hydrogens, preventing it from self-condensing.[7] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8]

The choice of a base catalyst over an acid catalyst is deliberate. Base catalysis proceeds through the formation of a ketone enolate, a potent nucleophile that selectively attacks the aldehyde's carbonyl carbon. This pathway is generally higher-yielding and produces a cleaner product, as it avoids potential Friedel-Crafts type side reactions that can occur under acidic conditions where the aromatic ring itself can be attacked.[9]

The mechanism unfolds in three primary stages:

-

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from the ketone (4'-chloroacetophenone), forming a resonance-stabilized enolate. This is the rate-determining step and the genesis of our key nucleophile.[8]

-

Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde), forming a tetrahedral intermediate known as a β-hydroxy ketone or an aldol adduct.[8]

-

Dehydration: This aldol adduct is unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated, and stable α,β-unsaturated ketone system—the chalcone.[8]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Standard Claisen-Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

Introduction: The Significance of the Chalcone Scaffold and the Potency of 4'-Chlorochalcone

An In-Depth Technical Guide to the Biological Activities of 4'-Chlorochalcone

Chalcones (1,3-diphenyl-2-propen-1-one) represent a critical class of natural compounds, serving as the central precursors to all flavonoids and isoflavonoids.[1][2][3] Their basic structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry.[1][3][4] This arrangement confers a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5][6][7]

The introduction of specific substituents onto the aromatic rings can dramatically modulate the compound's bioactivity. The focus of this guide, this compound, is a synthetic derivative characterized by a chlorine atom at the para-position of Ring A (the ring attached to the carbonyl group). This halogenation significantly enhances its biological efficacy and lipophilicity, making it a compound of considerable interest for therapeutic development.[5][8] Typically appearing as a yellow solid with a melting point between 113-117 °C, its synthesis is most commonly achieved via the Claisen-Schmidt condensation of 4-chloroacetophenone and benzaldehyde.[3][8][9]

This document provides a comprehensive technical overview of the multifaceted biological activities of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory mechanisms. We will delve into the molecular pathways it modulates, present quantitative data from key studies, and provide detailed protocols for evaluating its efficacy in a laboratory setting.

Part 1: Anticancer Activity of this compound

The pursuit of selective and effective anticancer agents is a cornerstone of modern pharmacology. This compound has emerged as a promising candidate, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[5][8][10] Its mechanism of action is multifactorial, primarily revolving around the induction of apoptosis, modulation of cellular redox status, and inhibition of key pro-survival signaling pathways.

Mechanism of Action: Induction of Apoptosis and Oxidative Stress

This compound's primary anticancer effect is its ability to trigger programmed cell death, or apoptosis, in malignant cells while showing greater selectivity compared to non-transformed cells.[10] This process is intricately linked to its impact on mitochondrial function and the generation of reactive oxygen species (ROS).

-

Mitochondrial Pathway of Apoptosis: The compound disrupts mitochondrial integrity, leading to the depolarization of the mitochondrial membrane.[5][10] This event is a point of no return in the apoptotic cascade, triggering the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of cysteine proteases known as caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell in an orderly fashion.[11][12] The expression of pro-apoptotic proteins like Bax and Bak is increased, while anti-apoptotic proteins such as Bcl-2 and Bcl-xL are downregulated, further tipping the cellular balance towards death.[11]

-

ROS Generation: this compound treatment leads to a significant accumulation of intracellular ROS.[5][10][13] While low levels of ROS can promote cell proliferation, the high levels induced by this chalcone inflict oxidative damage on DNA, proteins, and lipids, creating a state of cellular stress that pushes the cancer cell towards apoptosis.[13][14] This ROS accumulation can act as an upstream signal, activating stress-related pathways like the MAPK pathway (JNK and p38), which further contributes to apoptotic induction.[14]

The following diagram illustrates the proposed apoptotic pathway induced by this compound.

Caption: Apoptotic pathway induced by this compound in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.

| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| (E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | T47D | Breast Cancer | 0.34 | [8] |

| Chalcone-like agent 4a | K562 | Human Erythroleukemia | 1.85 | [15] |

| Chalcone-like agent 4a | MDA-MB-231 | Human Breast Cancer | 2.5 | [15] |

| Chalcone-like agent 4a | SK-N-MC | Human Neuroblastoma | 3.5 | [15] |

| Synthetic Chalcone 1 | MCF-7 | Breast Cancer | < 20 | [2] |

| Synthetic Chalcone 5 | MCF-7 | Breast Cancer | < 20 | [2] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Causality: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and cell viability. A reduction in the formazan signal in treated cells compared to untreated controls indicates a cytotoxic or anti-proliferative effect.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MDA-MB-231) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[15]

-

Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions in the complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (DMSO only) and untreated control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[1][16] Chalcones, including 4'-chlorinated derivatives, have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[17][18][19]

Spectrum of Activity and Mechanism

This compound and related compounds have shown inhibitory effects against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[18][19][20][21] The presence and position of the chlorine atom on the chalcone scaffold are crucial for its antibacterial potency.[18][19]

While the precise mechanisms are still under full investigation, the antimicrobial action of chalcones is thought to involve:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the chalcone allows it to integrate into and disrupt the bacterial membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Key Enzymes: Chalcones may act as inhibitors of essential bacterial enzymes. Molecular docking studies have suggested that chalcones can interact with the enzymatic cavity of DNA gyrase, an enzyme crucial for bacterial DNA replication, representing a validated molecular target.[16]

-

Inhibition of Efflux Pumps: Some chalcone derivatives have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, thereby reversing drug resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |

| Compound 5u (diphenyl ether moiety) | S. aureus | 25.23 µM | [20] |

| Compound 5u (diphenyl ether moiety) | E. coli | 33.63 µM | [20] |

| Compound 5u (diphenyl ether moiety) | Salmonella | 33.63 µM | [20] |

| Prenylated Chalcone 25 | S. aureus | 25 µg/mL | [18] |

| Prenylated Chalcone 25 | E. coli | 25 µg/mL | [18] |

| 4-Chlorochalcone | S. aureus | PID = 34.7% | [22] |

| Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Display comparable activity to sulfanilamide | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating the potency of a new compound.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Prepare a stock solution of this compound in DMSO and dilute it in CAMHB to four times the desired highest final concentration.

-

Add 100 µL of this starting chalcone solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Add 50 µL of sterile broth to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[6][7] Chalcones are potent anti-inflammatory agents that act by suppressing the expression and function of key pro-inflammatory mediators.[23]

Mechanism: Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effect of this compound and related structures is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][24] NF-κB is a master transcriptional regulator of inflammation, controlling the expression of genes for cytokines (TNF-α, IL-6), enzymes (iNOS, COX-2), and adhesion molecules.[25][26]

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate gene transcription.[25][27] 4'-hydroxychalcone has been shown to inhibit the proteasome, thereby preventing IκBα degradation and trapping NF-κB in the cytoplasm.[28]

-

Suppression of Pro-inflammatory Mediators: By blocking NF-κB activation, this compound effectively reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inflammatory cytokines, thus dampening the inflammatory response.[6][26]

The diagram below outlines the canonical NF-κB pathway and the inhibitory action of chalcones.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocol: In Vitro Angiogenesis (Endothelial Tube Formation Assay)

Angiogenesis, the formation of new blood vessels, is a process deeply intertwined with chronic inflammation and tumor growth. This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Causality: Endothelial cells, when cultured on a basement membrane matrix like Matrigel®, will differentiate and form a network of tubes resembling capillaries. This process is dependent on cell migration, adhesion, and differentiation. An anti-inflammatory or anticancer agent may inhibit this process, which can be quantified by measuring the resulting network.

Step-by-Step Methodology:

-

Matrigel® Coating:

-

Cell Preparation and Seeding:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80% confluency.

-

Harvest the cells and resuspend them in a basal medium containing a low percentage of serum.

-

Prepare cell suspensions containing different concentrations of this compound (and a vehicle control).

-

Seed 1-2 x 10⁴ cells in 100 µL of medium onto the solidified Matrigel®.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor the plate periodically for the formation of tube-like structures in the control wells.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium.

-

Stain the cells with a fluorescent viability dye like Calcein AM (2 µg/mL) for 30 minutes at 37°C.[31][32]

-

Wash the wells gently with buffer (e.g., HBSS).[33]

-

Capture images of the tube network using a fluorescence microscope.

-

Quantify the results using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. A significant reduction in these parameters in treated wells compared to the control indicates anti-angiogenic activity.

-

Conclusion

This compound stands out as a synthetic chalcone derivative with a robust and diverse biological activity profile. Its ability to selectively induce apoptosis in cancer cells, inhibit the growth of pathogenic microbes, and suppress key inflammatory pathways underscores its significant therapeutic potential. The mechanisms, revolving around the modulation of fundamental cellular processes like the mitochondrial apoptotic pathway and NF-κB signaling, provide a strong rationale for its further development. The standardized protocols provided herein offer a validated framework for researchers to explore and quantify the effects of this compound and novel analogues in preclinical drug discovery pipelines. Continued investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to translate its promising in vitro activities into clinical applications.

References

- Bitencourt, T., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. [Source URL not available in provided context]

-

MDPI. (n.d.). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. [Link]

- Hasan, M., et al. (2021). The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. [Source URL not available in provided context]

-

PubMed Central. (n.d.). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. [Link]

-

PubMed. (n.d.). Chalcone Derivatives as Antibacterial Agents: An Updated Overview. [Link]

- MDPI. (n.d.). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides (re-indexed). [Source URL not available in provided context]

-

AIP Publishing. (2011). Synthesis, Growth And Characterization Of Organic NLO Crystals Of 4‐SCH3‐4′‐Chlorochalcone. [Link]

-

PubMed. (n.d.). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. [Link]

-

PubMed. (n.d.). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]

-

PubMed. (n.d.). Synthesis and anti-inflammatory effect of chalcones and related compounds. [Link]

-

NIH. (n.d.). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. [Link]

-

PubMed Central. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. [Link]

-

MDPI. (n.d.). Anticancer Activity of Natural and Synthetic Chalcones. [Link]

-

ResearchGate. (n.d.). (PDF) In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones. [Link]

-

AIP Publishing. (2021). Synthesis and biological activity of chlorochalcone derivative. [Link]

-

PubMed Central. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. [Link]

-

NIH. (n.d.). Synthesis of Chalcones with Anticancer Activities. [Link]

-

NIH. (n.d.). A novel synthetic chalcone derivative... exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. [Link]

-

PubMed. (n.d.). Chalcone arrests cell cycle progression and induces apoptosis... [Link]

- Thakor, S. R., & Sharma, B. R. (2020). A review: Chemical and biological activity of chalcones with their metal complex. [Source URL not available in provided context]

-

NIH. (n.d.). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. [Link]

-

ResearchGate. (n.d.). Biological activities and novel applications of chalcones. [Link]

-

PubMed. (n.d.). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. [Link]

- Al-Amiery, A. A. (2021). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. [Source URL not available in provided context]

-

PubMed. (n.d.). Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile. [Link]

-

MDPI. (n.d.). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. [Link]

-

NIH. (n.d.). A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. [Link]

-

Assay Biotechnology. (n.d.). Angiogenesis (Tube Formation) Assay. [Link]

-

NIH. (n.d.). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. [Link]

-

PubMed. (n.d.). SL4, a Chalcone-Based Compound, Induces Apoptosis in Human Cancer Cells by Activation of the ROS/MAPK Signalling Pathway. [Link]

-

PubMed. (n.d.). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. [Link]

-

ResearchGate. (n.d.). The proposed mechanism of chalcones on the inhibition of NF-κB... [Link]

-

PubMed. (n.d.). Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line... [Link]

-

Corning. (n.d.). Endothelial Cell Tube Formation Assay. [Link]

Sources

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 5. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 956-02-5 [smolecule.com]

- 10. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. corning.com [corning.com]

4'-Chlorochalcone: A Multifaceted Modulator of Cellular Pathways – A Technical Guide

This guide provides an in-depth exploration of the theoretical and experimentally validated mechanisms of action for 4'-chlorochalcone, a prominent member of the chalcone family of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, details key experimental methodologies, and offers insights into the causality behind its diverse biological activities.

Introduction: The Privileged Scaffold of Chalcones

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are precursors to flavonoids and are abundant in various edible plants[1]. Their versatile chemical scaffold allows for extensive synthetic modification, leading to a broad spectrum of pharmacological activities[2]. The introduction of a chlorine atom at the 4'-position of the phenyl ring, yielding this compound, has been shown to significantly enhance its biological efficacy, particularly in the realms of oncology, inflammation, and microbiology[3][4]. This enhancement is attributed to alterations in the molecule's physicochemical properties, such as lipophilicity and electron distribution, which in turn influence its interaction with biological targets[5].

This guide will dissect the primary mechanisms through which this compound exerts its effects, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Section 1: Anticancer Mechanisms of Action

This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines[3][6]. Its anticancer effects are not mediated by a single pathway but rather through a multi-pronged attack on cancer cell survival and proliferation.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins and signaling pathways.

1.1.1 The Intrinsic (Mitochondrial) Pathway:

The intrinsic pathway of apoptosis is a major target of this compound. Treatment with chlorochalcones leads to mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and a reduction in mitochondrial mass[3][7]. This disruption triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[8]. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane.

-

Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death[8][9].

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

1.1.2 Modulation of Reactive Oxygen Species (ROS):

This compound has been shown to modulate intracellular reactive oxygen species (ROS) levels, which can act as a double-edged sword in cancer therapy[3][7]. A significant increase in ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis. This ROS-mediated apoptosis is often linked to the disruption of mitochondrial function.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.

-

G2/M Phase Arrest: Some studies have shown that chalcones can block cell cycle progression in the G2/M phase[8]. This is often associated with the decreased expression of key regulatory proteins such as Cyclin B1 and Cdc2[8].

-

G1 Phase Arrest: Other evidence suggests that chalcone derivatives can induce cell cycle arrest in the G1 phase[10][11]. This is typically accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the downregulation of G1-phase cyclins (e.g., Cyclin D1) and their associated kinases (CDK2, CDK4)[8][10][11].

The specific phase of cell cycle arrest can be cell-type dependent.

Caption: Cell Cycle Arrest Mechanisms of this compound.

Inhibition of Key Oncogenic Signaling Pathways

This compound can also interfere with signaling pathways that are crucial for cancer cell survival and proliferation.

-

NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Chalcones have been shown to inhibit the NF-κB survival system, which may contribute to their antiproliferative activity[8][12].

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is another important oncogenic signaling cascade. Licochalcone H, a related chalcone, has been shown to decrease the phosphorylation of JAK2 and STAT3, leading to apoptosis in skin cancer cells[10].

Section 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases, including cancer. This compound and its derivatives exhibit significant anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

Chalcones can suppress the production of various pro-inflammatory mediators:

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): These molecules are key players in the inflammatory response. Chalcones have been shown to inhibit their production in activated macrophages[13][14].

-

Cytokines: Chalcones can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[13][15].

Suppression of Inflammatory Signaling Pathways

The anti-inflammatory effects of chalcones are mediated by their ability to modulate key signaling pathways:

-

NF-κB Pathway: As mentioned in the anticancer section, inhibition of the NF-κB pathway is a central mechanism of the anti-inflammatory action of chalcones[13].

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Chalcones can also suppress the activation of MAPK signaling pathways, such as JNK, which are involved in the inflammatory response[13][14].

Enzyme Inhibition

-

Myeloperoxidase (MPO): MPO is an enzyme released by neutrophils that contributes to oxidative stress and inflammation. Certain aminochalcones have been identified as potent inhibitors of MPO's chlorinating activity[16]. While not this compound itself, this highlights a potential mechanism for related compounds.

Section 3: Antimicrobial Mechanisms of Action

This compound and other chlorinated chalcones have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi[4][17][18].

Inhibition of Microbial Growth

Chlorinated chalcones can significantly inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as the yeast Candida albicans[17][18]. The presence and position of the chlorine atom can influence the potency of this antimicrobial activity[19].

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action are still under investigation, but several theories have been proposed:

-

Radical Mechanism: The antimicrobial activity of this compound may be due to a radical mechanism, potentially involving the epoxidation of the cyclohexenone ring followed by epoxide opening[20][21].

-

Interaction with Microbial Proteins: The α,β-unsaturated ketone moiety in the chalcone structure is a Michael acceptor and can react with nucleophilic residues (e.g., sulfhydryl groups of cysteine) in microbial proteins, leading to enzyme inhibition and disruption of cellular functions[13][22].

-

Inhibition of Cell Wall Synthesis: Some chalcone derivatives have been found to inhibit enzymes involved in yeast cell wall synthesis[22].

Section 4: Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays used to investigate the mechanisms of action of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. These enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells[23].

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost[9][24].

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[25].

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Western Blotting for Protein Expression Analysis

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein[23].

Protocol:

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Western Blotting Experimental Workflow.

Section 5: Data Presentation

The following table summarizes the quantitative data on the biological activities of this compound and related derivatives from various studies.

| Compound | Biological Activity | Cell Line/System | Assay | Key Finding (e.g., IC₅₀) | Reference |

| 4'-Aminochalcone | MPO Inhibition | Neutrophil System | MPO Activity Assay | IC₅₀ = 0.265 µM | [16] |

| 2',5'-Dihydroxy-4-chloro-chalcone | Anti-inflammatory | Mouse Model | Hind-paw edema | Remarkable inhibitory effect | [26] |

| Chlorochalcones | Anticancer | MCF-7, MDA-MB-231 | Proliferation Assay | High antiproliferative activity | [3][6] |

| 2',4'-Dichloro-chalcone | Antifungal | F. tricinctum, T. roseum | Mycelial Growth Assay | Strong inhibition at 1 µM | [22] |

| 4'-Hydroxychalcone | Anticancer (in vivo) | ApcMin Mice | Intestinal Adenoma | Decreased number and size of adenomas | [27] |

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents due to its multifaceted mechanisms of action. Its ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways in cancer cells, coupled with its anti-inflammatory and antimicrobial properties, makes it a subject of intense research interest.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular targets of this compound to better understand its mechanism of action and potential off-target effects.

-

In Vivo Studies: More extensive in vivo studies in relevant animal models are needed to evaluate its efficacy, pharmacokinetics, and safety profile[28][29][30].

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the chalcone scaffold to enhance potency and selectivity for specific targets.

-

Combination Therapies: Investigating the potential of this compound in combination with existing chemotherapeutic agents to overcome drug resistance and improve therapeutic outcomes[2].

The comprehensive understanding of the mechanisms detailed in this guide provides a solid foundation for the continued exploration and development of this compound and its derivatives as next-generation therapeutics.

References

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PubMed Central. Available at: [Link]

-

Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. PubMed. Available at: [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available at: [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities. ResearchGate. Available at: [Link]

-

Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PubMed. Available at: [Link]

-

Exploring 4-chloro chalcone: Synthesis, spectroscopic, chemical reactivity, topological, hirshfeld surface, drug-Likeness, molecular docking and assessment of electronic properties in diverse solvents. ResearchGate. Available at: [Link]

-

Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice. Spandidos Publications. Available at: [Link]

-

Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. Available at: [Link]

-

The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum and Trichothecium roseum by Activating Cyanide-Resistant Respiration. MDPI. Available at: [Link]

-

4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase. ScienceDirect. Available at: [Link]

-

Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PubMed Central. Available at: [Link]

-

Chalcone 4 induces apoptosis in MV-4-11 cells. ResearchGate. Available at: [Link]

-

A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PubMed Central. Available at: [Link]

-

Assessment of the Antineoplastic Potential of Chalcones in Animal Models. ResearchGate. Available at: [Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. SpringerLink. Available at: [Link]

-

Pharmacological potential of 4-dimethylamino chalcone against acute and neuropathic pain in mice. PubMed. Available at: [Link]

-

Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. National Institutes of Health. Available at: [Link]

-

New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis. PubMed. Available at: [Link]

-

Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. PubMed. Available at: [Link]

-

Synthesis of 4-chloro-chalcone derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. ResearchGate. Available at: [Link]

-

Effect of chalcones on selected signaling pathways. ResearchGate. Available at: [Link]

-

Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. MDPI. Available at: [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. MDPI. Available at: [Link]

-

Synthesis and biological activity of chlorochalcone derivative. AIP Publishing. Available at: [Link]

-

Assessment of the Antineoplastic Potential of Chalcones in Animal Models. PubMed. Available at: [Link]

-

Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model. PubMed Central. Available at: [Link]

-

Synthesis and anti-inflammatory effect of chalcones. PubMed. Available at: [Link]

-

Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling. PubMed Central. Available at: [Link]

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Available at: [Link]

-

Licochalcone A Derivatives as Selective Dipeptidyl Peptidase 4 Inhibitors with Anti-Inflammatory Effects. PubMed. Available at: [Link]

-

4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway. National Institutes of Health. Available at: [Link]

-

Chalcone methoxy derivatives induce cell cycle arrest in Luc-4T1 cells. ResearchGate. Available at: [Link]

-

Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer. PubMed Central. Available at: [Link]

-

Signaling pathways and proteins targeted by antidiabetic chalcones. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Licochalcone A Derivatives as Selective Dipeptidyl Peptidase 4 Inhibitors with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4'-Aminochalcones as novel inhibitors of the chlorinating activity of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | 956-02-5 | FC71894 | Biosynth [biosynth.com]

- 21. CAS 956-02-5: this compound | CymitQuimica [cymitquimica.com]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]